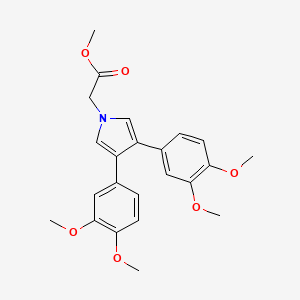
methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 3,4-dimethoxyphenyl groups and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π interactions, and undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrole ring and acetate ester.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains similar aromatic rings but has a different core structure.
Uniqueness
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of its pyrrole ring and ester functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H25NO6 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
methyl 2-[3,4-bis(3,4-dimethoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C23H25NO6/c1-26-19-8-6-15(10-21(19)28-3)17-12-24(14-23(25)30-5)13-18(17)16-7-9-20(27-2)22(11-16)29-4/h6-13H,14H2,1-5H3 |
InChI-Schlüssel |
PYEFZYKCBVEZET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CN(C=C2C3=CC(=C(C=C3)OC)OC)CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


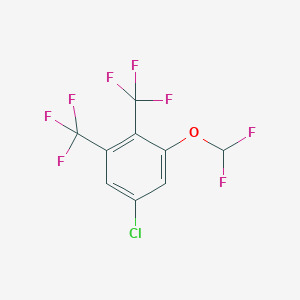

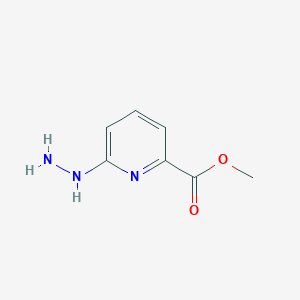
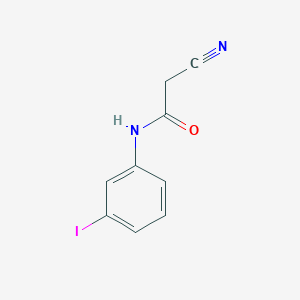
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
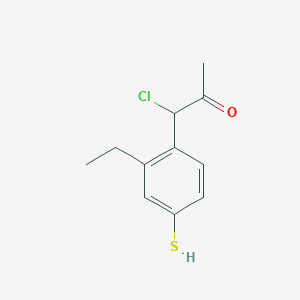

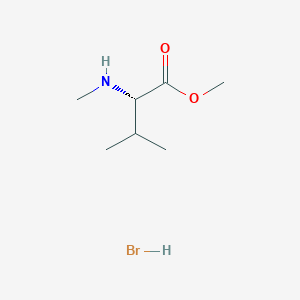
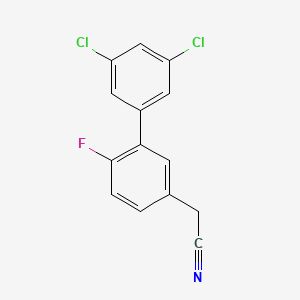
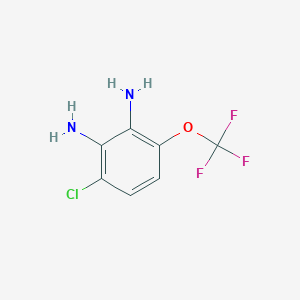



![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
